3,4-dimethyl-1,3-oxazolidin-2-one
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Overview
Description
3,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of N-hydroxy-3-chloro-2,2-dimethylpropanamide with methanol in the presence of sodium hydroxide. The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is dried and concentrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3,4-Dimethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxazolidinone: Another oxazolidinone derivative with similar chemical properties and applications.
2-Oxazolidinone: A simpler oxazolidinone compound used in various synthetic applications.
2,5-Oxazolidinedione: Known for its use in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
3,4-Dimethyl-1,3-oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions and its potential antimicrobial properties make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
96014-96-9 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
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